molecular formula C19H25NO B5780400 N-2-adamantyl-3,5-dimethylbenzamide

N-2-adamantyl-3,5-dimethylbenzamide

Cat. No.: B5780400
M. Wt: 283.4 g/mol
InChI Key: BSQBATKONDIUJS-UHFFFAOYSA-N
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Description

N-2-adamantyl-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.193614421 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. (Basic) What synthetic methodologies are recommended for N-2-adamantyl-3,5-dimethylbenzamide, and how is structural confirmation achieved?

Answer:
Synthesis typically involves coupling 3,5-dimethylphenylamine with 2-adamantyl acyl chloride under anhydrous conditions. Key steps include:

  • Reagent selection : Use a base like triethylamine to neutralize HCl byproducts.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (4:1) as the mobile phase .
  • Purification : Column chromatography (silica gel, gradient elution) isolates the product.
  • Characterization : Confirm structure using:
    • NMR : Analyze ¹H and ¹³C spectra for adamantyl and methyl group signals .
    • IR : Verify amide C=O stretch (~1650 cm⁻¹) .
    • Mass spectrometry : Confirm molecular ion peak matching theoretical mass .

Table 1: Common Characterization Data

TechniqueExpected Key Signals
¹H NMR (CDCl₃)δ 1.6–2.1 (adamantyl H), δ 2.3 (Ar-CH₃)
¹³C NMRδ 170–175 (amide C=O), δ 35–45 (adamantyl)
IR1650 cm⁻¹ (amide I band)

Q. (Advanced) How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization requires a Design of Experiments (DOE) approach:

  • Variables : Solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometry (1:1 to 1:1.2 amine:acyl chloride).
  • Critical factors : Polar aprotic solvents enhance solubility of intermediates, while lower temperatures reduce side reactions .
  • Validation : Use HPLC to quantify purity at each stage. A recent study achieved 89% yield using DMF at 10°C with 1.1 eq acyl chloride .

Q. (Basic) What spectroscopic and computational tools are essential for studying this compound’s interactions with biological targets?

Answer:

  • Experimental :
    • Surface Plasmon Resonance (SPR) : Measures binding kinetics to proteins .
    • Fluorescence quenching : Assesses ligand-protein interactions via tryptophan emission shifts .
  • Computational :
    • AutoDock Vina : Predicts binding modes with a scoring function optimized for accuracy and speed (2 orders faster than AutoDock 4) .
    • Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Q. (Advanced) How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., bacterial strains vs. cancer cell lines) across studies. For example, discrepancies in IC₅₀ values may arise from differential membrane permeability in Gram-negative vs. Gram-positive bacteria .
  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Structural analogs : Test derivatives to isolate pharmacophore contributions. A 2020 study found that adamantyl substitution enhances anticancer activity but reduces antimicrobial potency .

Q. (Basic) What are the primary research applications of this compound in drug discovery?

Answer:

  • Central Nervous System (CNS) targets : The adamantyl group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for neurodegenerative disease research .
  • Enzyme inhibition : Potential as a protease or kinase inhibitor scaffold due to rigid adamantyl geometry .

Q. (Advanced) What strategies validate the compound’s purity and stability under long-term storage?

Answer:

  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring .
  • Purity protocols :
    • HPLC : Use C18 columns (acetonitrile/water gradient) to detect degradation products.
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates robust storage ).

Table 2: Stability Data Under Accelerated Conditions

Storage ConditionPurity Loss (%)Major Degradation Product
25°C, dry<2%None detected
40°C, 75% RH8%Hydrolyzed amide

Q. (Advanced) How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Key modifications :
    • Adamantyl substitution : Replacing with smaller cycloalkyl groups reduces steric hindrance for tighter target binding .
    • Methyl group tuning : Electron-withdrawing substituents on the aryl ring enhance electrophilic reactivity .
  • Validation : Synthesize 10–15 analogs and test in dose-response assays. A 2021 study found that 3,5-dichloro analogs increased anticancer activity 3-fold .

Q. (Basic) What safety and handling protocols are recommended for this compound?

Answer:

  • Lab practices : Use fume hoods for synthesis; avoid inhalation/contact (adamantyl derivatives may irritate mucous membranes).
  • Waste disposal : Hydrolyze amide bonds with NaOH/EtOH before disposal to neutralize bioactivity .

Properties

IUPAC Name

N-(2-adamantyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-11-3-12(2)5-17(4-11)19(21)20-18-15-7-13-6-14(9-15)10-16(18)8-13/h3-5,13-16,18H,6-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBATKONDIUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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